2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran

Medicinal Chemistry SAR Studies Chemical Biology

2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran (CAS 831171-08-5) is a fully aromatized, trisubstituted benzofuran with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Its structure is defined by an ethyl group at C2, a methyl group at C3, and methoxy groups at C5 and C6, resulting in a calculated LogP of 3.32 and a topological polar surface area (TPSA) of 31.6 Ų.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 831171-08-5
Cat. No. B12892342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran
CAS831171-08-5
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC(=C(C=C2O1)OC)OC)C
InChIInChI=1S/C13H16O3/c1-5-10-8(2)9-6-12(14-3)13(15-4)7-11(9)16-10/h6-7H,5H2,1-4H3
InChIKeyKZTDRLZXQAMFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran (CAS 831171-08-5): Structural Identity and Core Physicochemical Profile for Procurement Decisions


2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran (CAS 831171-08-5) is a fully aromatized, trisubstituted benzofuran with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . Its structure is defined by an ethyl group at C2, a methyl group at C3, and methoxy groups at C5 and C6, resulting in a calculated LogP of 3.32 and a topological polar surface area (TPSA) of 31.6 Ų . This compound is supplied as a research-grade building block by multiple vendors, with storage recommended in a cool, dry place; it is classified as a combustible solid (WGK 3) and is intended exclusively for R&D use .

Why 2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran Cannot Be Replaced by Generic Benzofuran Analogs


In benzofuran-based research, small changes in substitution pattern (e.g., repositioning ethyl/methyl groups or altering methoxy placement) can drastically alter molecular recognition, as demonstrated by hURAT1 inhibitor SAR studies where dimethoxy analogs showed distinctly different activity profiles compared to mono-phenol or des-methoxy variants [1]. The 2-ethyl-3-methyl-5,6-dimethoxy arrangement on a fully aromatic benzofuran core creates a specific pharmacophoric shape and electronic distribution that distinguishes it from its regioisomers (e.g., 3-ethyl-5,6-dimethoxy-2-methyl-benzofuran, CAS 855220-98-3, where the ethyl and methyl positions are swapped) and from analogs lacking the 5,6-dimethoxy motif (e.g., 2-ethyl-3-methylbenzofuran, CAS 80079-25-0). Procurement of a generic 'dimethoxybenzofuran' without confirming the exact substitution pattern risks introducing a compound with divergent LogP, TPSA, and ultimately, biological behavior .

Quantitative Differentiation Evidence for 2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran (CAS 831171-08-5)


Regioisomeric Identity: 2-Ethyl/3-Methyl vs. 3-Ethyl/2-Methyl Substitution Pattern Defines a Distinct Chemical Entity

The target compound (CAS 831171-08-5) bears the ethyl group at C2 and the methyl group at C3, in contrast to its nearest regioisomer, 3-ethyl-5,6-dimethoxy-2-methyl-benzofuran (CAS 855220-98-3), where these alkyl substituents are transposed . Although both share identical molecular formula (C₁₃H₁₆O₃), molecular weight (220.26 g/mol), calculated LogP (3.32), and TPSA (31.6 Ų), the position of the ethyl substituent alters the steric and electronic environment of the furan oxygen and the benzofuran π-system, which is known to impact target binding in 2-ethylbenzofuran-based inhibitor series [1].

Medicinal Chemistry SAR Studies Chemical Biology

Predicted Drug-Likeness Advantage: 5,6-Dimethoxy Substitution Enhances Lipophilic Ligand Efficiency Compared to Des-Methoxy Analog

In silico ADMET predictions for the structurally related 5,6-dimethoxy-2-propan-2-yl-1-benzofuran (C₁₃H₁₆O₃, MW 220.26, a close isomeric analog of the target compound) indicate high human intestinal absorption (99.63% probability), moderate blood-brain barrier penetration (57.50% probability), and 72.86% probability of human oral bioavailability [1]. In contrast, the des-methoxy analog 2-ethyl-3-methylbenzofuran (CAS 80079-25-0; C₁₁H₁₂O, MW 160.21) possesses only one hydrogen bond acceptor versus three for the target compound, resulting in lower TPSA (~13.1 Ų vs. 31.6 Ų for the target compound), which is predicted to shift its ADMET profile toward higher BBB penetration but potentially reduced aqueous solubility [2].

Drug Discovery ADMET Prediction Lead Optimization

CYP Inhibition Potential: 5,6-Dimethoxybenzofuran Core as a Privileged CYP2A6 Inhibitor Scaffold

The 5,6-dimethoxybenzofuran substructure has been explicitly explored as a scaffold for potent and selective CYP2A6 inhibition. Synthetic dimethoxybenzofuran derivatives have demonstrated inhibitory effects on human CYP2A6, an enzyme responsible for nicotine metabolism, with certain analogs achieving nanomolar potency . By contrast, the des-methoxy comparator 2-ethyl-3-methylbenzofuran (CAS 80079-25-0) lacks the catechol-like dimethoxy arrangement required for CYP2A6 active-site interaction, making it unsuitable as a starting point for CYP2A6 modulator development [1].

Drug Metabolism CYP Inhibition Toxicology

Predicted CYP2C19 Inhibition Liability: A Differentiating ADMET Alert for Lead Optimization Triage

In silico ADMET profiling of the structurally analogous 5,6-dimethoxy-2-propan-2-yl-1-benzofuran predicts a moderate probability (62.53%) of CYP2C19 inhibition, while CYP3A4, CYP2C9, and CYP2D6 inhibition probabilities are predicted to be low (<38%) [1]. This contrasts with the broader CYP inhibition profile of the 2-ethylbenzofuran pharmacophore found in drugs like benzbromarone, which is a potent CYP2C9 inhibitor (Kᵢ = 19 nM) . The presence of the 5,6-dimethoxy substitution on the target compound may shift the CYP inhibition selectivity from CYP2C9 toward CYP2C19, providing a differentiated risk profile for medicinal chemistry teams.

ADMET Drug-Drug Interaction Lead Triage

Computed Physicochemical Differentiation: Boiling Point and Lipophilicity vs. Non-Methoxy 2-Ethylbenzofuran Core

The target compound has a computed boiling point of 311.7 ± 37.0 °C at 760 mmHg and a calculated LogP of 3.32, whereas the des-methoxy comparator 2-ethyl-3-methylbenzofuran (CAS 80079-25-0) has a significantly lower experimentally measured boiling point of 240 °C and a lower computed LogP (~2.5 estimated) [1]. The ~72 °C increase in boiling point reflects the additional intermolecular interactions conferred by the two methoxy groups, which also increase the compound's molecular weight by ~60 g/mol (220.26 vs. 160.21 g/mol).

Physicochemical Characterization Formulation Analytical Chemistry

Supply Chain Availability: Multi-Vendor Sourcing with Research-Use-Only Designation vs. Single-Source or Discontinued Analogs

The target compound (CAS 831171-08-5) is actively stocked and distributed by at least two independent vendors—AKSci (catalog 7377FS, shipped from California, USA) and Leyan (catalog 2229237, shipped from multiple China locations)—both providing full quality assurance and availability in gram-scale quantities (1 g, 5 g, 10 g) . In contrast, the regioisomer 3-ethyl-5,6-dimethoxy-2-methyl-benzofuran (CAS 855220-98-3) has limited supplier listings with no confirmed stock availability on major platforms, and the des-methoxy comparator 2-ethyl-3-methylbenzofuran (CAS 80079-25-0) is primarily available from specialty suppliers with variable lead times .

Chemical Procurement Supply Chain Research Materials

Optimal Research and Industrial Application Scenarios for 2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran


Scaffold for hURAT1 Inhibitor Lead Optimization in Gout and Hyperuricemia Programs

SAR studies have established that 2-ethylbenzofuran derivatives can achieve sub-micromolar hURAT1 inhibition (IC₅₀ < 1000 nM) and that the dimethoxy substitution pattern modulates inhibitory potency relative to mono-phenol analogs [1]. The target compound, bearing the 2-ethyl pharmacophore and a 5,6-dimethoxy arrangement on a fully aromatic core, provides a structurally defined starting point for systematic SAR exploration around the benzofuran C-ring substitution, enabling medicinal chemists to map the contribution of methoxy positioning to transporter binding affinity and selectivity.

CYP2A6 Inhibitor Development for Nicotine Metabolism and Smoking Cessation Research

Dimethoxybenzofuran derivatives have been developed as potent and selective CYP2A6 inhibitors, with the 5,6-dimethoxy substitution pattern serving as a critical pharmacophore for enzyme engagement [1]. The target compound, containing this exact 5,6-dimethoxybenzofuran substructure, is a logical synthetic intermediate or scaffold for generating CYP2A6 inhibitor libraries. Its commercial availability in gram quantities enables rapid hit expansion and structure–activity relationship studies without the bottleneck of custom synthesis.

Benzofuran-Based Kinase Inhibitor Fragment Libraries for Oncology Drug Discovery

Methoxy-substituted benzofuran derivatives have been co-crystallized with the kinase domain of human LCK (PDB: 3AD4), demonstrating that the benzofuran core can productively engage the ATP-binding pocket of protein kinases [1]. The 5,6-dimethoxy-3-methyl substitution pattern on the target compound presents a complementary hydrogen-bonding surface to the kinase hinge region, making this compound a suitable fragment or scaffold for Aurora B kinase and LCK inhibitor programs, where benzofuran derivatives have shown in vitro and in vivo anticancer activity [2].

Analytical Reference Standard for Regioisomeric Purity Assessment in Benzofuran Synthesis

The target compound (CAS 831171-08-5) and its regioisomer (CAS 855220-98-3) share identical molecular formula, molecular weight, LogP, and TPSA, making them indistinguishable by many bulk analytical methods [1]. The availability of the target compound from multiple vendors with full quality assurance documentation positions it as a valuable reference standard for HPLC method development, regioisomeric purity assessment, and forensic identification of the correct 2-ethyl/3-methyl (as opposed to 3-ethyl/2-methyl) substitution in synthetic benzofuran products.

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